molecular formula C15H22N2O2 B1672604 Ethyl 3-amino-4-(cyclohexylamino)benzoate CAS No. 347174-05-4

Ethyl 3-amino-4-(cyclohexylamino)benzoate

Cat. No. B1672604
M. Wt: 262.35 g/mol
InChI Key: UJHBVMHOBZBWMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

EACBA is involved in the synthesis of various complex compounds . For instance, it has been used in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, a potential proteinase inhibitor . In a specific synthesis process, ethyl 4-(cyclohexylamino)-3-nitrobenzoate was dissolved in ethanol and reacted with palladium on carbon in the presence of cyclohexene.


Molecular Structure Analysis

The molecular formula of EACBA is C15H22N2O2 . The InChI code is 1S/C15H22N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h8-10,12,17H,2-7,16H2,1H3 . The canonical SMILES structure is CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N .


Chemical Reactions Analysis

EACBA is a potent inhibitor of ferroptosis, a distinct non-apoptotic form of cell death caused by lipid peroxidation . It is also a radical-trapping antioxidant and has the ability to reduce the accumulation of lipid peroxides and chain-carrying peroxyl radicals .


Physical And Chemical Properties Analysis

EACBA is a white crystalline solid. It has a molecular weight of 262.35 g/mol . It is soluble in most organic solvents.

Scientific Research Applications

1. Synthesis of Complex Compounds

Ethyl 3-amino-4-(cyclohexylamino)benzoate is involved in the synthesis of various complex compounds. For instance, it has been used in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, a potential proteinase inhibitor (Angelastro, Bey, Mehdi, & Peet, 1992). Similarly, it plays a role in the synthesis of benzo[h]quinazolines (Grigoryan, 2018) and other heterocyclic systems.

2. Pharmacological Research

In pharmacological research, derivatives of ethyl 3-amino-4-(cyclohexylamino)benzoate have been studied for various applications. For instance, SAR150640, a derivative, has been characterized as a potent and selective β3-adrenoceptor agonist, useful in the treatment of preterm labor (Croci et al., 2007).

3. Optical and Electronic Properties

The compound and its derivatives have been investigated for their optical and electronic properties. For example, studies on ethyl 4-(N,N-dimethylamino)benzoate and ethyl 4-(N,N-diethylamino)benzoate focused on understanding the excited-state dynamics in various solvents (Weisenborn, Huizer, & Varma, 1989).

4. Synthesis Technology Optimization

Ethyl 3-amino-4-(cyclohexylamino)benzoate is also the focus of research aiming to optimize synthesis technologies. For example, the hydrazine hydrate reduction method has been optimized for the synthesis of this compound, with potential applications in industrial production (Qiao-yun, 2012).

5. Biological Activity Studies

Studies onderivatives of ethyl 3-amino-4-(cyclohexylamino)benzoate have also focused on their biological activities. For instance, research has been conducted on synthesizing and characterizing new quinazolines as potential antimicrobial agents (Desai, Shihora, & Moradia, 2007). Additionally, compounds synthesized from ethyl 3-amino-4-(cyclohexylamino)benzoate have shown promising antitumor and anti-monoamine oxidase activities (Markosyan et al., 2020).

Safety And Hazards

EACBA should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place .

properties

IUPAC Name

ethyl 3-amino-4-(cyclohexylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h8-10,12,17H,2-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHBVMHOBZBWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-(cyclohexylamino)benzoate

CAS RN

347174-05-4
Record name Ethyl 3-amino-4-(cyclohexylamino)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5.84 g (20 mmol) of Compound 10 in 50 mL ethyl acetate and 30 mL methanol, 100 mg of 10% Pd/C was added, and the mixture was hydrogenated at 30 psi for 6 h. The catalyst was removed by filtration through a pad of Celite, the solvent was evaporated to dryness resulting in a dark purple solid which was recrystallized from ether-hexane. The mother liquid was evaporated, and the resulting solid was suspended in hexane and filtered to give additional yield of Compound 11
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 250 mL round bottom flask ethyl 4-(cyclohexylamino)-3-nitrobenzoate (3.01 g, 0.0103 mol) was dissolved in ethanol (40 mL) and 1 gram of 5% palladium on carbon (54.62% water) was added. Cyclohexene (7 mL, 0.07 mol) was then added and the reaction heated at 83° C. for 3 hours. The reaction mixture was filtered through celite and the filter cake washed with ethanol. The combined filtrates were concentrated to give 2.3 g title compound as a brownish tan solid.
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-4-(cyclohexylamino)benzoate

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